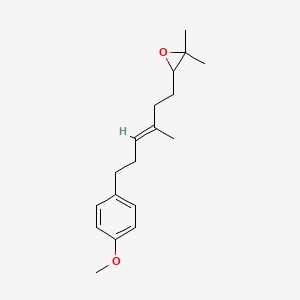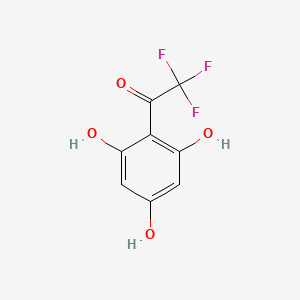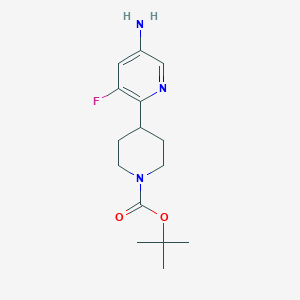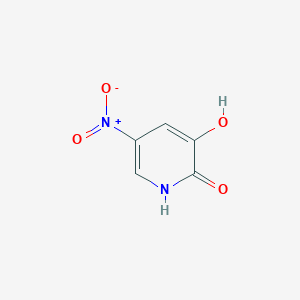
3-Hydroxy-5-nitropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-nitropyridin-2(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by a hydroxyl group at the third position and a nitro group at the fifth position on the pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one typically involves nitration and subsequent hydroxylation of pyridinone derivatives. One common method includes:
Nitration: Starting with 2-pyridone, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Hydroxylation: The nitro derivative is then subjected to hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, improving yield and purity. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Oxo-5-nitropyridin-2(1H)-one.
Reduction: 3-Hydroxy-5-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy-5-nitropyridin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of anti-inflammatory and antimicrobial drugs. Its ability to modulate biological pathways is of significant interest.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its nitro and hydroxyl groups contribute to the color properties of these materials.
Mécanisme D'action
The mechanism by which 3-Hydroxy-5-nitropyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-pyridinone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-pyridinone: Lacks the hydroxyl group, affecting its solubility and reactivity.
3,5-Dihydroxypyridin-2(1H)-one:
Uniqueness: 3-Hydroxy-5-nitropyridin-2(1H)-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H4N2O4 |
|---|---|
Poids moléculaire |
156.10 g/mol |
Nom IUPAC |
3-hydroxy-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-4-1-3(7(10)11)2-6-5(4)9/h1-2,8H,(H,6,9) |
Clé InChI |
SKQGLQLCALFKLM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)


![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)

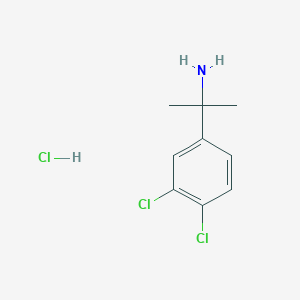
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
